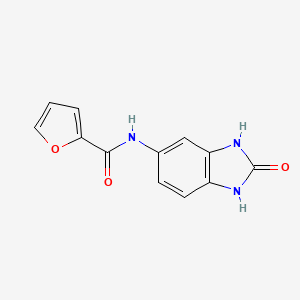

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJGUILAUUDBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with furan-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Electrophilic Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the furan ring, which is electron-rich and reactive towards electrophiles.

Nucleophilic Addition Reactions: The carbonyl group in the benzimidazole moiety can undergo nucleophilic addition reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Nucleophilic Addition: Reagents such as Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., butyllithium) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, nitro derivatives, and various substituted benzimidazole-furan compounds.

Scientific Research Applications

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been studied for its potential to interact with DNA and proteins, making it useful in the study of gene expression and protein function.

Medicine: The compound has shown promise in the development of new therapeutic agents due to its antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, the furan ring can interact with DNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Core Heterocyclic Systems Benzimidazolone vs. Naphthofuran: The benzimidazolone core (present in the target compound) offers a planar, hydrogen-bond-rich structure, whereas naphtho[2,1-b]furan derivatives (e.g., compounds 3 and 4) feature extended aromatic systems that enhance π-π interactions but reduce solubility . 2-Oxoindoline Derivatives: Compounds like 15 replace the benzimidazolone with a 2-oxoindoline core, which maintains hydrogen-bonding capacity but introduces conformational flexibility due to the non-fused indole ring .

Heteroatom Diversity: The target compound’s furan ring contrasts with the thiophene and benzo[d][1,3]dioxole moieties in 9, which may alter metabolic stability and bioavailability .

Biological Activity Antibacterial Potential: Naphthofuran derivatives (e.g., 3) exhibit activity against Gram-positive bacteria, attributed to their planar aromatic systems and nitro groups. Hypothesized Anticancer Activity: 2-Oxoindoline derivatives (e.g., 15) are proposed to interact with kinase domains due to their rigid, hydrogen-bonding scaffolds. The target compound’s furan carboxamide could mimic this behavior .

Biological Activity

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10N4O3

- Molecular Weight : 250.23 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific protein interactions and enzymatic pathways. It has been identified as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which is crucial in various hematological malignancies. This inhibition can lead to the suppression of tumor growth in acute lymphoblastic leukemia and myelodysplastic syndromes .

Anticancer Properties

Research indicates that this compound shows significant anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including:

- Acute Lymphoblastic Leukemia (ALL) : The compound inhibited cell proliferation and induced apoptosis in ALL cell lines.

- Myelodysplastic Syndromes : It showed potential in reducing the growth of myelodysplastic cells by targeting the MLL fusion proteins .

Inhibition of Enzymatic Activity

The compound also acts as a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This mechanism suggests potential antibacterial properties, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anticancer effects on ALL cell lines | Showed significant reduction in cell viability and increased apoptosis rates |

| Study 2 | Assessed inhibition of DHPS in bacterial strains | Demonstrated effective inhibition leading to reduced bacterial growth |

| Study 3 | Investigated MLL interaction inhibition | Confirmed suppression of tumorigenesis in preclinical models |

Research Findings

Recent patents highlight the compound's potential applications in treating various cancers and bacterial infections. For instance, WO2018053267A1 emphasizes its role as an inhibitor of the menin-MLL interaction, suggesting a pathway for developing new cancer therapies . Additionally, studies have indicated that modifications to the furan or benzimidazole moieties can enhance biological activity and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization to form the benzimidazolone core and amide coupling to attach the furan carboxamide. Key steps include:

- Cyclization : Use dehydrating agents (e.g., POCl₃) under reflux to form the benzimidazolone ring .

- Amide Coupling : Activate furan-2-carboxylic acid with carbodiimides (e.g., EDC·HCl) and couple with the benzimidazolamine intermediate at 0–25°C .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature to improve yields .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzimidazolone C=O at ~170 ppm, furan protons at δ 6.3–7.5) .

- IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and benzimidazolone (N-H bend at ~1550 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and detect impurities .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- Anticancer Assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC₅₀ values to cisplatin controls .

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

- Metabolic Stability : Use liver microsome assays to assess if inactive metabolites are formed .

- Target Validation : Employ CRISPR/Cas9 knockout models to confirm mechanism of action .

Q. What is the role of the benzimidazolone and furan moieties in target binding?

- Methodological Answer :

- SAR Studies : Synthesize analogs lacking the benzimidazolone or furan group. Compare binding affinity via SPR or ITC .

- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA topoisomerase II). Identify hydrogen bonds between the amide group and catalytic residues .

Q. How can computational methods predict metabolic pathways and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity. Focus on CYP450 interactions (e.g., CYP3A4) .

- Metabolite Identification : Perform in silico fragmentation with Mass Frontier to predict Phase I/II metabolites .

Q. What strategies improve solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–150 nm) for sustained release .

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

Q. How can crystallography resolve structural ambiguities in polymorphic forms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.